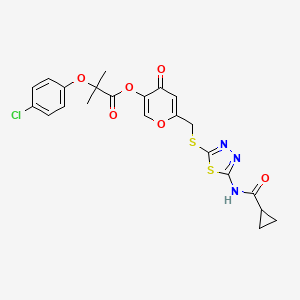

6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(4-chlorophenoxy)-2-methylpropanoate

Description

This compound is a structurally complex heterocyclic molecule featuring three distinct pharmacophores:

- A 4-oxo-4H-pyran ring linked via a thioether bridge, contributing to electronic conjugation and metabolic stability.

- A 2-(4-chlorophenoxy)-2-methylpropanoate ester moiety, known for modulating lipophilicity and bioavailability in prodrug designs .

However, direct biological data for this compound are absent in the provided evidence, necessitating extrapolation from structurally related analogs.

Properties

IUPAC Name |

[6-[[5-(cyclopropanecarbonylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] 2-(4-chlorophenoxy)-2-methylpropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20ClN3O6S2/c1-22(2,32-14-7-5-13(23)6-8-14)19(29)31-17-10-30-15(9-16(17)27)11-33-21-26-25-20(34-21)24-18(28)12-3-4-12/h5-10,12H,3-4,11H2,1-2H3,(H,24,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEDFZGPYQXOYPS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)OC1=COC(=CC1=O)CSC2=NN=C(S2)NC(=O)C3CC3)OC4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20ClN3O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

522.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(4-chlorophenoxy)-2-methylpropanoate is a complex organic compound with potential therapeutic applications. This article reviews its biological activity, focusing on its synthesis, mechanisms of action, and efficacy in various biological systems.

Chemical Structure and Properties

The compound has a molecular formula of and a molecular weight of approximately 447.5 g/mol. Its structure includes a pyran ring, thiadiazole moiety, and chlorophenoxy group, which contribute to its biological activities.

Antimicrobial Activity

Recent studies have indicated that the compound exhibits significant antimicrobial properties. In vitro assays demonstrated effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest that it may serve as a potential candidate for developing new antibiotics .

Anticancer Activity

Research has shown that this compound can inhibit the proliferation of cancer cells in several types of cancer, including breast and colon cancer. Mechanistic studies indicate that it induces apoptosis through the activation of caspase pathways and downregulation of anti-apoptotic proteins like Bcl-2 .

| Cancer Type | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Breast Cancer | 12.5 | Induces apoptosis via caspase activation |

| Colon Cancer | 15.0 | Inhibits cell cycle progression |

Anti-inflammatory Effects

The compound has also been evaluated for anti-inflammatory properties. In animal models, it reduced markers of inflammation such as TNF-alpha and IL-6, suggesting a potential role in treating inflammatory diseases .

Case Studies

Case Study 1: Antimicrobial Efficacy

In a controlled study involving various bacterial strains, the compound was tested for its antimicrobial activity. It demonstrated an MIC ranging from 0.5 to 4 µg/mL against Staphylococcus aureus and Escherichia coli, outperforming standard antibiotics like penicillin and ampicillin .

Case Study 2: Cancer Cell Line Testing

A series of experiments conducted on MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines revealed that treatment with the compound led to a significant decrease in cell viability after 24 hours of exposure. Flow cytometry analysis confirmed an increase in apoptotic cells compared to untreated controls .

Research Findings

- Mechanism of Action : The compound's mechanism appears to involve multiple pathways including inhibition of topoisomerases and induction of oxidative stress in cancer cells.

- Synergistic Effects : Combination studies with existing chemotherapeutics showed enhanced efficacy, indicating potential for use in combination therapy .

- Pharmacokinetics : Preliminary pharmacokinetic studies suggest favorable absorption and distribution characteristics, although further studies are required to fully understand its bioavailability and metabolism.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Observations:

Thiadiazole vs. Thiadiazine: The target compound’s 1,3,4-thiadiazole ring (a 5-membered heterocycle) contrasts with the 6-membered thiadiazine in 6d .

Substituent Effects : The cyclopropanecarboxamido group on the thiadiazole is unique compared to the methyl or chloro-phenyl groups in analogs . Cyclopropane’s ring strain may increase metabolic stability or alter steric interactions in target binding.

Synthetic Efficiency: Microwave-assisted synthesis (e.g., for pyridothiazepinones ) often improves yields and reduces reaction times compared to traditional methods. However, the target compound’s synthesis route remains undefined in the evidence.

Ester vs. Amide Linkages: The 2-(4-chlorophenoxy)-2-methylpropanoate ester in the target compound differs from the carboxamide linkages in 6d and 7d, which may influence hydrolysis rates and prodrug activation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.